10,11-Dihydro-6'-methoxycinchonan-3,9,10-triol 9-Acetate
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Overview
Description
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is a complex organic compound with a molecular formula of C22H28N2O5 and a molecular weight of 400.47 . This compound is known for its unique structural features, which include a methoxy group and multiple hydroxyl groups, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Hydrogenation: The reduction of a double bond in the precursor molecule to form the dihydro derivative.
Methoxylation: Introduction of a methoxy group at the 6’ position.
Hydroxylation: Addition of hydroxyl groups at the 3, 9, and 10 positions.
Acetylation: Acetylation of the hydroxyl group at the 9 position to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol: Lacks the acetate group at the 9 position.
6’-Methoxycinchonan-3,9,10-triol: Lacks the dihydro and acetate groups.
Cinchonan-3,9,10-triol: Lacks the methoxy, dihydro, and acetate groups.
Uniqueness
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C₂₂H₂₈N₂O₅ |
---|---|
Molecular Weight |
400.47 |
Synonyms |
3,10-Dihydroxy Hydroquinine 9-Acetate |
Origin of Product |
United States |
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